molecular formula C18H24N4O B6945643 N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6945643
M. Wt: 312.4 g/mol
InChI Key: HDQMAAKZHQYVJC-UHFFFAOYSA-N
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Description

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 3, a piperidine ring, and a carboxamide group attached to a 2-methylphenyl moiety

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-6-4-5-7-16(13)15-8-10-22(11-9-15)18(23)19-17-12-21(3)20-14(17)2/h4-7,12,15H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMAAKZHQYVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CC2)C(=O)NC3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 1 and 3 positions.

    Synthesis of the Piperidine Ring: The piperidine ring can be prepared via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a carboxamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the synthesis requires optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Industrial production often includes purification steps such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies investigating receptor binding, enzyme inhibition, or cellular signaling pathways.

    Material Science: It may be utilized in the synthesis of novel materials with specific electronic or mechanical properties.

    Industrial Applications: The compound could be employed in the development of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethylpyrazol-4-yl)-4-phenylpiperidine-1-carboxamide: Similar structure but lacks the 2-methyl group on the phenyl ring.

    N-(1,3-dimethylpyrazol-4-yl)-4-(2-chlorophenyl)piperidine-1-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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